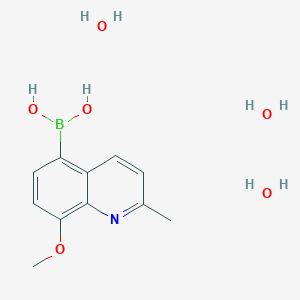
N-methyl-3-(methylsulfanyl)cyclopentan-1-amine
Vue d'ensemble
Description
“N-methyl-3-(methylsulfanyl)cyclopentan-1-amine” is a chemical compound with the CAS Number: 1340395-09-6 . It has a molecular weight of 145.27 and its IUPAC name is N-methyl-3-(methylsulfanyl)cyclopentanamine . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “N-methyl-3-(methylsulfanyl)cyclopentan-1-amine” is 1S/C7H15NS/c1-8-6-3-4-7(5-6)9-2/h6-8H,3-5H2,1-2H3 . This indicates that the compound has a cyclopentane ring with a methylsulfanyl group and a methylamine group attached to it.Physical And Chemical Properties Analysis
“N-methyl-3-(methylsulfanyl)cyclopentan-1-amine” is a liquid at room temperature .Applications De Recherche Scientifique
1. N-Methylation of Secondary Amines Under Solvent-Free Ball Milling Conditions
- Application Summary: This research focuses on the development of a rapid, efficient, and solvent-free procedure for the N-methylation of secondary amines under mechanochemical conditions .
- Methods of Application: A vibrational ball mill was used to synthesize 26 tertiary N-methylated amine derivatives in a short time of 20 min (30 Hz frequency) and high yields ranging from 78 to 95% . The liquid-assisted grinding technique has been applied using formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent in a reductive amination reaction .
- Results: The research showed that mechanochemistry, a green chemistry approach, can be used to conduct a reaction without the presence of any liquid, which is highly problematic in conventional organic synthesis .
2. Selective Synthesis of N-Monomethyl Amines
- Application Summary: This research focuses on the selective synthesis of N-monomethyl amines by selective N-monomethylation of primary amines and nitro compounds .
- Methods of Application: The research describes the development of the selective N-monomethylation of primary amines and nitro compounds by using various methylating agents, such as MeX, carbon dioxide, methanol, formaldehyde, formic acid and dimethyl carbonate .
- Results: The research showed that N-Monomethyl amines are important building blocks in the synthesis of a range of valuable compounds, including dyes, surfactants, pharmaceuticals, agrochemicals, and materials .
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H227, H302, H314, and H335, indicating that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Propriétés
IUPAC Name |
N-methyl-3-methylsulfanylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-8-6-3-4-7(5-6)9-2/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQIKLYNSUNDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(methylsulfanyl)cyclopentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




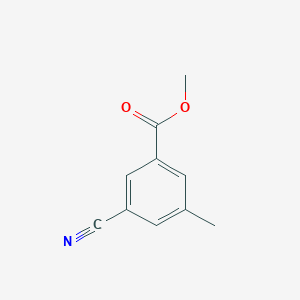
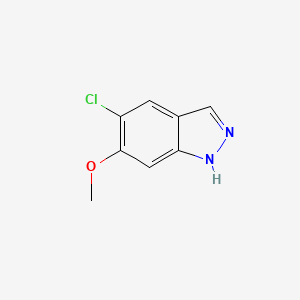

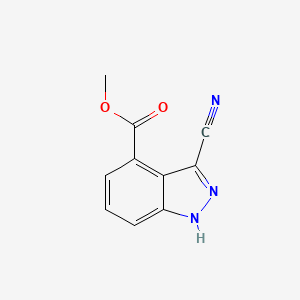

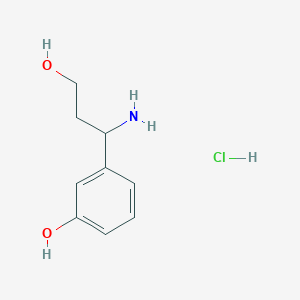

![3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B1423241.png)
![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide](/img/structure/B1423242.png)
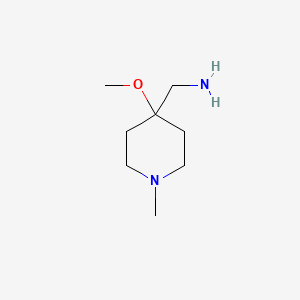

![4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile](/img/structure/B1423251.png)
